molecular formula C8H7ClN2S B127954 6-Chloro-N-methyl-1,3-benzothiazol-2-amine CAS No. 34551-19-4

6-Chloro-N-methyl-1,3-benzothiazol-2-amine

Cat. No.: B127954
CAS No.: 34551-19-4
M. Wt: 198.67 g/mol
InChI Key: LZCBQCKLQRWOJK-UHFFFAOYSA-N
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Description

6-Chloro-N-methyl-1,3-benzothiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The presence of a chlorine atom and a methyl group on the benzothiazole ring enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-methyl-1,3-benzothiazol-2-amine typically involves the reaction of 4-chloroaniline with potassium thiocyanate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate isothiocyanate, which then cyclizes to form the benzothiazole ring . The reaction conditions usually involve heating the reactants in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-methyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-N-methyl-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

6-Chloro-N-methyl-1,3-benzothiazol-2-amine can be compared with other benzothiazole derivatives such as:

    6-Chloro-4-methyl-1,3-benzothiazol-2-amine: Similar structure but with a different substitution pattern.

    N-Benzyl-6-chloro-1,3-benzothiazol-2-amine: Contains a benzyl group instead of a methyl group.

    6-Chloro-N-methyl-1,3-benzothiazol-2-ylamine: Similar but with different functional groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-N-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2S/c1-10-8-11-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCBQCKLQRWOJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(S1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444697
Record name 6-Chloro-N-methyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34551-19-4
Record name 6-Chloro-N-methyl-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34551-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-methyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,6-dichlorobenzo[d]thiazole (2 g, 10 mmol) in 10 mL THF was added 25% MeNH2 in water (3 mL) dropwise. After the addition complete, the reaction mixture was stirred at room temperature overnight. Filter off the product and washed with methanol. Drying in vacuo to yield 1.5 g of the desired compound. LC-MS: m/z 204.2 (M+H)+
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

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